molecular formula C32H27N3O2 B12870322 (4S,4'S)-2,2'-(3,6-Diphenyl-9H-carbazole-1,8-diyl)bis(4-methyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(3,6-Diphenyl-9H-carbazole-1,8-diyl)bis(4-methyl-4,5-dihydrooxazole)

Cat. No.: B12870322
M. Wt: 485.6 g/mol
InChI Key: AXRKZAWLNVLCGI-PMACEKPBSA-N
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Description

(4S,4’S)-2,2’-(3,6-Diphenyl-9H-carbazole-1,8-diyl)bis(4-methyl-4,5-dihydrooxazole) is a complex organic compound that features a carbazole core with diphenyl and dihydrooxazole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(3,6-Diphenyl-9H-carbazole-1,8-diyl)bis(4-methyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. A common approach might include:

    Formation of the Carbazole Core: Starting with a suitable carbazole precursor, functional groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of Diphenyl Groups: Diphenyl groups can be attached via Suzuki coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with aryl boronic acids.

    Formation of Dihydrooxazole Rings: The dihydrooxazole rings can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core or the dihydrooxazole rings.

    Reduction: Reduction reactions could target the carbazole core or the diphenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce fully saturated carbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-2,2’-(3,6-Diphenyl-9H-carbazole-1,8-diyl)bis(4-methyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

Industry

In industry, the compound might be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which (4S,4’S)-2,2’-(3,6-Diphenyl-9H-carbazole-1,8-diyl)bis(4-methyl-4,5-dihydrooxazole) exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. In an electronic context, it might facilitate charge transport or light emission through its conjugated system.

Comparison with Similar Compounds

Similar Compounds

    Carbazole Derivatives: Compounds with similar carbazole cores but different substituents.

    Dihydrooxazole Derivatives: Compounds with dihydrooxazole rings attached to different cores.

    Diphenyl Compounds: Compounds featuring diphenyl groups attached to various cores.

Uniqueness

The uniqueness of (4S,4’S)-2,2’-(3,6-Diphenyl-9H-carbazole-1,8-diyl)bis(4-methyl-4,5-dihydrooxazole) lies in its specific combination of functional groups, which may confer unique electronic, photonic, or biological properties not found in other similar compounds.

Properties

Molecular Formula

C32H27N3O2

Molecular Weight

485.6 g/mol

IUPAC Name

(4S)-4-methyl-2-[8-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]-3,6-diphenyl-9H-carbazol-1-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C32H27N3O2/c1-19-17-36-31(33-19)27-15-23(21-9-5-3-6-10-21)13-25-26-14-24(22-11-7-4-8-12-22)16-28(30(26)35-29(25)27)32-34-20(2)18-37-32/h3-16,19-20,35H,17-18H2,1-2H3/t19-,20-/m0/s1

InChI Key

AXRKZAWLNVLCGI-PMACEKPBSA-N

Isomeric SMILES

C[C@H]1COC(=N1)C2=CC(=CC3=C2NC4=C3C=C(C=C4C5=N[C@H](CO5)C)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

CC1COC(=N1)C2=CC(=CC3=C2NC4=C3C=C(C=C4C5=NC(CO5)C)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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